molecular formula C12H11NO2S B12064620 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid

2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid

Cat. No.: B12064620
M. Wt: 233.29 g/mol
InChI Key: DWFPUWZLDZVELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 2-position, an o-tolyl group at the 4-position, and a carboxylic acid group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, which can influence its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(o-tolyl)thiophene-3-carboxylic acid is unique due to the presence of both an amino group and an o-tolyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-amino-4-(2-methylphenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C12H11NO2S/c1-7-4-2-3-5-8(7)9-6-16-11(13)10(9)12(14)15/h2-6H,13H2,1H3,(H,14,15)

InChI Key

DWFPUWZLDZVELB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=C2C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.